![molecular formula C16H14N2O2S2 B2945872 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 899941-57-2](/img/structure/B2945872.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide
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Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties . The specific compound you mentioned seems to be a derivative of benzothiazole, but its exact properties and uses would depend on its specific structure and any functional groups present.
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The exact synthesis process for “N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide” would depend on the specific functional groups present in the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the compound.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific functional groups present in the compound. Some benzothiazole derivatives have been found to exhibit anti-inflammatory activity, which suggests they may interact with enzymes such as cyclooxygenase (COX) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the solubility can be determined by dissolving the compound in various solvents and observing whether it dissolves .Mechanism of Action
Target of Action
They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, they can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Research into benzothiazole derivatives is ongoing, and these compounds continue to be of interest due to their diverse biological activities . Future research could involve synthesizing new benzothiazole derivatives and testing their biological activities, as well as investigating their mechanisms of action.
properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-20-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCQZYODULTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide |
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